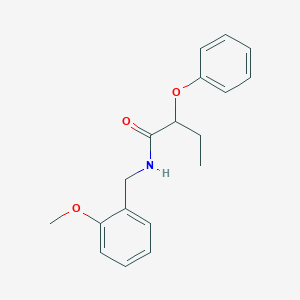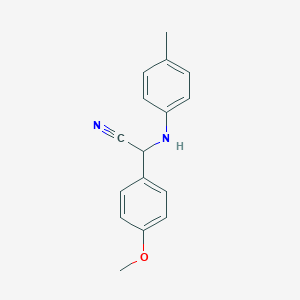
(4-Methoxyphenyl)(4-toluidino)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)(4-toluidino)acetonitrile, commonly known as MPTA, is a chemical compound that belongs to the class of organic compounds known as anilides. It is a white to light brown crystalline powder with a molecular formula of C16H17N2O. MPTA has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of MPTA is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. MPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins which play a role in inflammation and pain. MPTA has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
MPTA has been shown to possess a range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. MPTA has also been shown to possess antitumor activity, making it a potential candidate for the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPTA in lab experiments is its high purity and stability. This makes it a reliable and consistent reagent for use in various assays and experiments. However, one limitation of MPTA is its relatively high cost compared to other similar compounds. This may limit its use in certain experiments where cost is a factor.
Zukünftige Richtungen
There are several potential future directions for research involving MPTA. One area of interest is the development of MPTA-based drugs for the treatment of pain and inflammation. Another area of interest is the development of MPTA-based drugs for the treatment of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of MPTA and its potential applications in other areas of medicinal chemistry.
Synthesemethoden
The synthesis of MPTA involves the reaction of 4-methoxybenzoyl chloride with 4-toluidine in the presence of a base such as triethylamine. The resulting product is then treated with acetonitrile to yield MPTA. This synthesis method has been optimized to provide high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MPTA has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. MPTA has also been investigated for its potential use as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
Produktname |
(4-Methoxyphenyl)(4-toluidino)acetonitrile |
|---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-2-(4-methylanilino)acetonitrile |
InChI |
InChI=1S/C16H16N2O/c1-12-3-7-14(8-4-12)18-16(11-17)13-5-9-15(19-2)10-6-13/h3-10,16,18H,1-2H3 |
InChI-Schlüssel |
RTZULXZRSHQWHD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B215530.png)
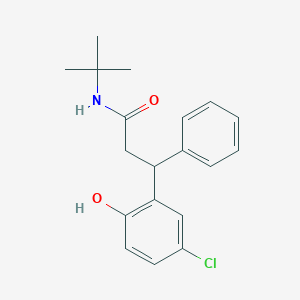
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B215533.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B215535.png)
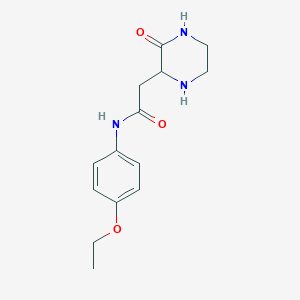
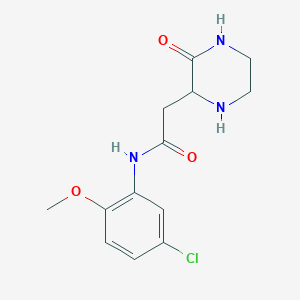
![N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide](/img/structure/B215548.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215549.png)
![methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215555.png)
![N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide](/img/structure/B215556.png)
![methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215561.png)
![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215566.png)
![1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215570.png)
